

Managing Research Compliance and Traceability with SAP S/4HANA: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

In the highly regulated landscape of pharmaceutical and life sciences research, maintaining stringent compliance and ensuring end-to-end traceability are paramount. SAP S/4HANA provides a robust digital core to manage these complexities, offering integrated modules for quality management, recipe and batch management, and comprehensive audit trails. These application notes and protocols detail how researchers and drug development professionals can leverage SAP S/4HANA to ensure data integrity, streamline compliance processes, and maintain a complete genealogy of their research and development activities.

Application Note 1: Raw Material Compliance and Traceability upon Goods Receipt

Objective: To ensure all incoming raw materials used in research and development meet predefined quality standards and to establish a traceable batch record from the point of entry.

SAP S/4HANA Modules Utilized: Quality Management (QM), Batch Management (BM)

This protocol outlines the systematic inspection and documentation of raw materials upon receipt, a critical first step in the research and development lifecycle. SAP S/4HANA's Quality Management module automates the inspection process, ensuring that materials are tested against predefined specifications before they are released for use.^{[1][2]} Batch Management

capabilities provide the foundation for traceability by assigning a unique batch number to each lot of material, which will be tracked throughout the entire research and development process.

[3][4]

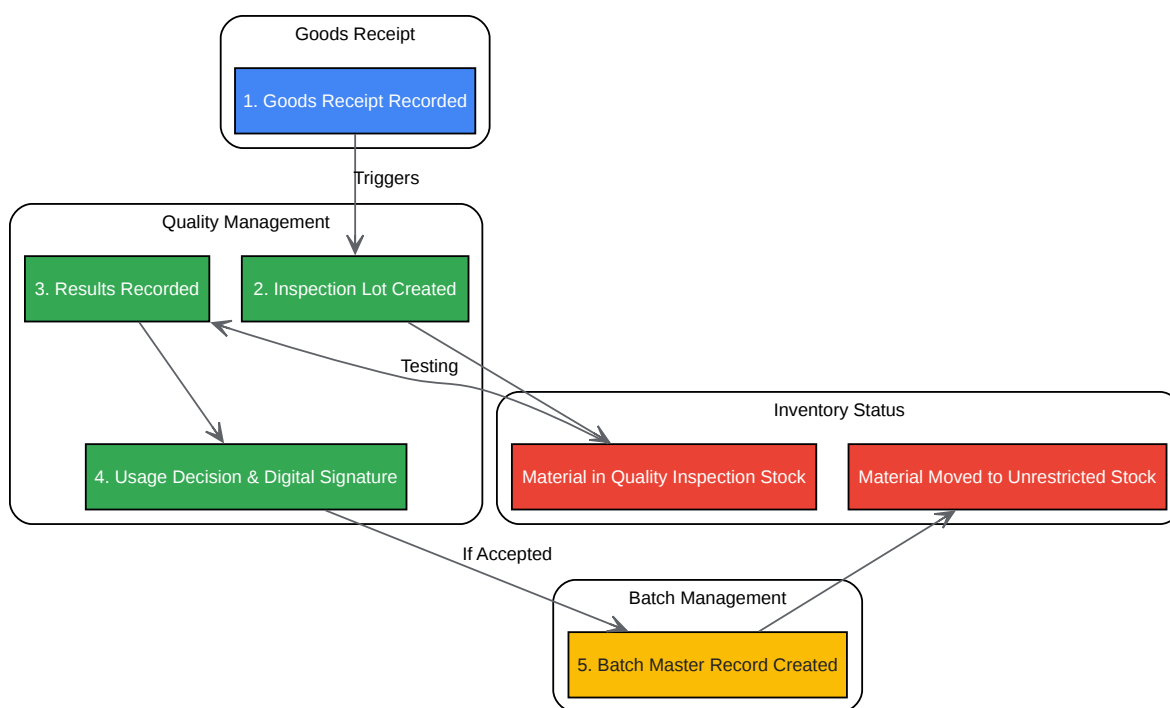
Experimental Protocol: Raw Material Inspection and Batch Creation

- **Goods Receipt and Inspection Lot Creation:** Upon the arrival of a raw material, the receiving department records the entry in SAP S/4HANA. This action automatically triggers the creation of an "inspection lot" in the QM module, placing the material in a "quality inspection" stock status, making it unavailable for use until quality control gives its approval.[2]
- **Execution of Quality Inspection:** Quality control personnel access the inspection lot, which details the required tests based on a predefined "inspection plan".[1][5] This plan specifies the tests to be performed, the equipment to be used, and the acceptance criteria.
- **Results Recording:** Test results are recorded in the inspection lot. For enhanced data integrity, laboratory equipment can be integrated with SAP S/4HANA to enable automated data capture, reducing the risk of manual entry errors.[6][7]
- **Usage Decision and Batch Status Update:** Based on the recorded results, a usage decision is made (e.g., "Accepted" or "Rejected"). An electronic signature, compliant with 21 CFR Part 11, can be required for this critical step.[8][9] Upon acceptance, the system automatically changes the batch status from "restricted" to "unrestricted," making the material available for research use.
- **Batch Master Record Creation:** A unique batch number is assigned to the accepted material. The Batch Master Record is created, capturing key information about the material.

Data Presentation: Key Data Fields in Raw Material Inspection and Batch Creation

Data Object	Key Data Fields	Description	SAP S/4HANA Module
Inspection Lot	Material Number, Batch Number, Inspection Type, Inspection Lot Origin, System Status	Uniquely identifies the material to be inspected and tracks the status of the inspection process.	Quality Management (QM)
Inspection Plan	Master Inspection Characteristics (MICs), Test Equipment, Sampling Procedure, Acceptance Criteria	Defines the "what" and "how" of the quality inspection, ensuring standardized testing.	Quality Management (QM)
Results Recording	Inspection Lot Number, MIC Value, Pass/Fail Indicator, Comments	Captures the actual results of the quality control tests for each characteristic.	Quality Management (QM)
Usage Decision	Inspection Lot Number, Usage Decision Code (e.g., Accept/Reject), Digital Signature	The final disposition of the inspected material, with a secure and auditable approval.	Quality Management (QM)
Batch Master Record	Material Number, Batch Number, Date of Manufacture, Shelf Life Expiration Date (SLED), Country of Origin, Batch Status	A comprehensive record of the batch, serving as the foundation for traceability.	Batch Management (BM)

Experimental Workflow: Raw Material Inspection and Batch Creation



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Diagram 1: Workflow for Raw Material Inspection and Batch Creation in SAP S/4HANA.

Application Note 2: Managing Formulation and Recipe Development for New Drug Candidates

Objective: To create and manage detailed recipes for new drug formulations in a compliant and traceable manner, ensuring consistency and facilitating technology transfer to manufacturing.

SAP S/4HANA Modules Utilized: Recipe Development, Product Compliance

The Recipe Development module in SAP S/4HANA allows for the creation of detailed formulations, capturing not only the bill of materials but also the production process, including

specific parameters and quality checks.[\[10\]](#)[\[11\]](#) This ensures that the development of a new drug candidate is meticulously documented and can be consistently reproduced.

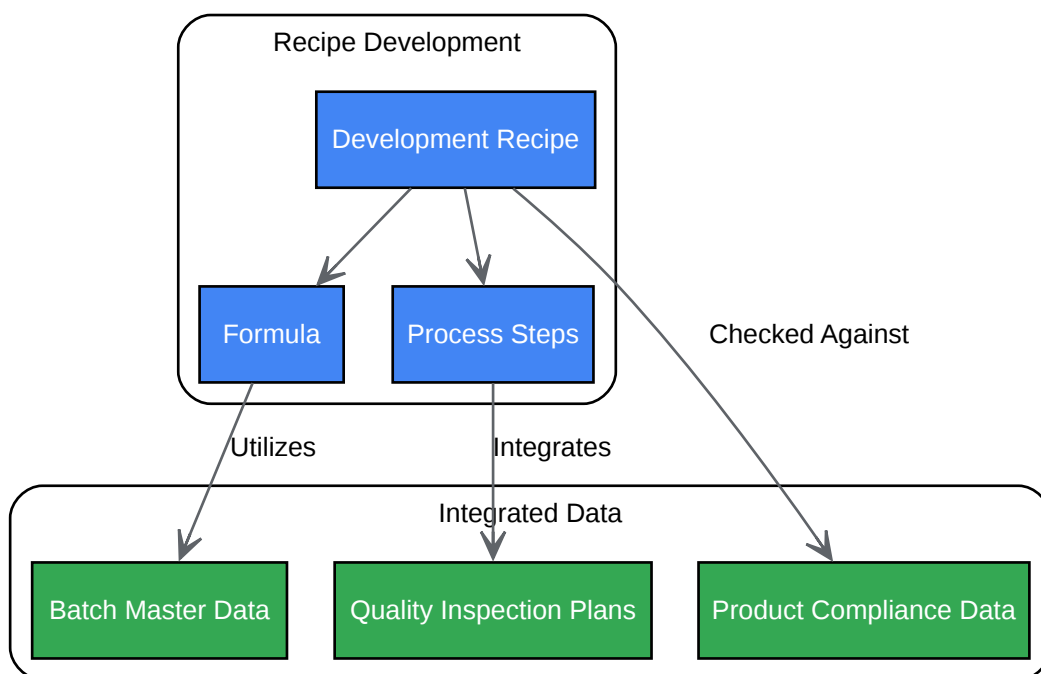
Experimental Protocol: New Drug Formulation and Recipe Creation

- **Create Development Recipe:** A new "Development Recipe" is initiated in the system.[\[12\]](#) This recipe type is designed for experimental purposes and may initially have a simpler structure.
- **Define Formula:** The specific quantities and proportions of raw materials (identified by their unique batch numbers) are entered into the recipe's formula.[\[13\]](#)[\[14\]](#)
- **Specify Process Steps and Parameters:** The detailed process for creating the formulation is documented. This includes defining process stages, operations, and actions, as well as critical process parameters like temperature, pressure, and mixing times.[\[10\]](#)
- **In-Process Quality Checks:** In-process quality control checks are embedded within the recipe at critical stages to ensure the intermediate and final product meet specifications.
- **Compliance Checks:** The system can automatically perform compliance checks on the formulation against predefined substance lists and regulatory requirements.[\[15\]](#)
- **Recipe Versioning and Approval:** As the formulation is refined through experimentation, new versions of the recipe are created, maintaining a complete history of all changes.[\[13\]](#) The final recipe undergoes a formal approval process with electronic signatures.

Data Presentation: Key Data Fields in Recipe Development

Data Object	Key Data Fields	Description	SAP S/4HANA Module
Recipe Header	Recipe ID, Recipe Type, Status, Plant, Validity Dates	Provides general information and controls the usage of the recipe.	Recipe Development
Formula	Ingredient (Material/Batch), Quantity, Unit of Measure, Substance Composition	Details the components of the formulation and their precise amounts.	Recipe Development
Process	Stage, Operation, Action, Process Parameters (e.g., Temperature, Pressure)	Defines the step-by-step manufacturing process and critical control points.	Recipe Development
In-Process Control	Inspection Characteristic, Sampling Procedure, Test Frequency	Specifies the quality checks to be performed during the production process.	Quality Management (QM)
Compliance Check	Substance List, Regulatory Requirement, Compliance Status	Assesses the formulation against internal and external compliance standards.	Product Compliance

Logical Relationship: Recipe Development and Data Integration



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Diagram 2: Integration of Data in SAP S/4HANA Recipe Development.

Application Note 3: Ensuring End-to-End Traceability and Audit Readiness

Objective: To maintain a complete and auditable trail of all research and development activities, from raw material sourcing to final batch release, ensuring compliance with regulatory requirements such as 21 CFR Part 11.

SAP S/4HANA Modules Utilized: Audit Management, Batch Management, Quality Management (QM)

SAP S/4HANA's integrated nature ensures that every transaction and change is logged, providing a comprehensive audit trail.^{[16][17]} This is crucial for regulatory inspections and for internal quality assurance. The system's batch genealogy capabilities allow for a complete "where-used" analysis, tracing every component of a final product back to its source.^[3]

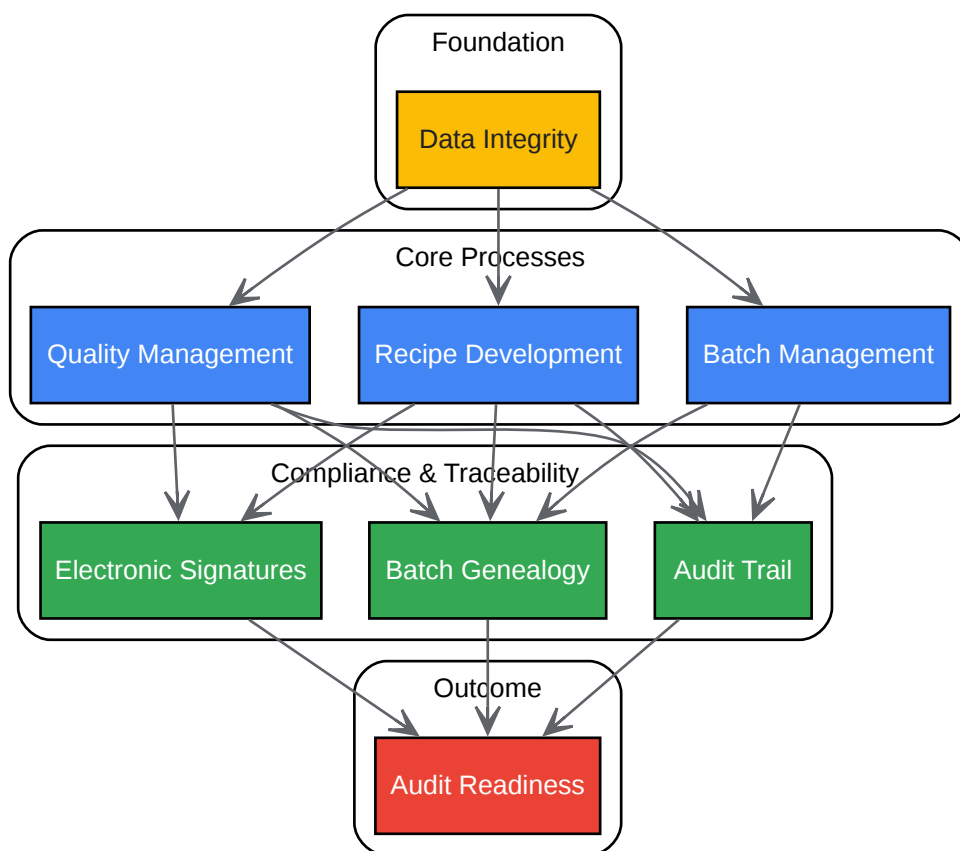
Protocol: Conducting an Audit Trail Review

- Define Audit Scope: Identify the specific research project, batch, or timeframe to be audited.
- Access Audit Trail Reports: Utilize SAP S/4HANA's audit reporting tools to generate reports on changes to critical data, such as recipe formulations, quality inspection results, and usage decisions.[\[16\]](#)[\[18\]](#)
- Review Batch Genealogy: Use the batch information cockpit to visualize the entire lifecycle of a batch, from the raw materials used to its distribution.[\[19\]](#)
- Verify Electronic Signatures: Confirm that all critical approval steps, such as usage decisions and recipe releases, have been executed with valid electronic signatures.[\[8\]](#)[\[20\]](#)
- Investigate Deviations: Any deviations or non-conformances recorded in the system should be reviewed to ensure they were properly investigated and that corrective and preventive actions (CAPAs) were implemented.[\[21\]](#)[\[22\]](#)

Data Presentation: Key Information in an Audit Trail Report

Audit Area	Key Information Captured	Purpose
Data Changes	Field Name, Old Value, New Value, User ID, Date and Time of Change	Provides a detailed record of all modifications to critical data, ensuring accountability.
Batch Genealogy	Raw Material Batches, Intermediate Batches, Final Product Batch, Production Orders	Enables a complete top-down and bottom-up traceability analysis for any given batch.
Electronic Signatures	Signatory's Name, Date and Time of Signature, Reason for Signature	Documents the identity of the approver and the context of the approval, in compliance with 21 CFR Part 11.
System Access	User ID, Transaction Code, Date and Time of Access	Logs all user activities within the system, providing a record of who did what and when.
Deviations	Deviation Description, Investigation Details, Root Cause Analysis, CAPA Plan	Documents the entire process of handling non-conformances, demonstrating a commitment to quality improvement.

Signaling Pathway: Compliance and Traceability Logic



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